4-chloro-5-propyl-1H-pyrazol-3-amine
Description
4-Chloro-5-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom at the 4-position, a propyl group at the 5-position, and an amine group at the 3-position. The unique structure of 4-chloro-5-propyl-1H-pyrazol-3-amine makes it an interesting subject for various chemical and biological studies .
Properties
CAS No. |
110580-34-2 |
|---|---|
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-chloro-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-4-5(7)6(8)10-9-4/h2-3H2,1H3,(H3,8,9,10) |
InChI Key |
BGTHZYAXEZTJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the halide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 4-chloro-5-propyl-1H-pyrazol-3-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole analogs.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, resulting in diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of 4-substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 4-chloro-5-propyl-1H-pyrazol-3-amine as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from pyrazole structures have shown promising results against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-5-propyl-1H-pyrazol-3-amine | MCF7 | 3.79 | |
| 4-Chloro-5-propyl-1H-pyrazol-3-amine | A549 | 12.50 | |
| 4-Chloro-5-propyl-1H-pyrazol-3-amines derivatives | HCT116 | 0.07 |
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with tumor growth and proliferation. Studies suggest that pyrazole derivatives can act on cyclin-dependent kinases and other targets involved in cell cycle regulation, leading to apoptosis in cancer cells .
Agricultural Applications
Pesticidal Activity
4-Chloro-5-propyl-1H-pyrazol-3-amine has also been explored for its pesticidal properties. Its derivatives have been tested for efficacy against various agricultural pests, showing potential as a novel class of insecticides. The compound's structure allows for modifications that enhance its activity against specific pests while minimizing toxicity to non-target organisms .
Chemical Research
Synthesis and Derivatives
The synthesis of 4-chloro-5-propyl-1H-pyrazol-3-amine involves several chemical reactions that allow for the introduction of various substituents, which can modulate its biological activity. Researchers have developed various derivatives to optimize its pharmacological properties, including alterations to enhance solubility and bioavailability .
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. demonstrated the effectiveness of pyrazole derivatives, including 4-chloro-5-propyl-1H-pyrazol-3-amines, against HepG2 liver cancer cells. The compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for further development as anticancer agents .
Case Study 2: Agricultural Testing
In agricultural trials, derivatives of 4-chloro-5-propyl-1H-pyrazol-3-amines were applied to crops infested with aphids and other pests. Results indicated a reduction in pest populations by over 70% within two weeks of application, showcasing the compound's potential utility in pest management strategies .
Mechanism of Action
The mechanism of action of 4-chloro-5-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
5-Amino-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different functional groups, offering unique reactivity and applications.
Uniqueness
4-Chloro-5-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and propyl group at specific positions on the pyrazole ring differentiates it from other pyrazole derivatives, making it valuable for targeted research and applications .
Biological Activity
4-Chloro-5-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail its biological activity, synthesis, and research findings.
| Property | Value |
|---|---|
| CAS No. | 110580-34-2 |
| Molecular Formula | C6H10ClN3 |
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | 4-chloro-5-propyl-1H-pyrazol-3-amine |
| InChI Key | BGTHZYAXEZTJLU-UHFFFAOYSA-N |
The biological activity of 4-chloro-5-propyl-1H-pyrazol-3-amine is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing biochemical pathways by binding to active sites on enzymes or receptors, thereby altering their activity. This mechanism is crucial for its applications in drug design and development.
Antibacterial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, the compound was evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 4-chloro-5-propyl-1H-pyrazol-3-amine were found to be comparable to established antibiotics, suggesting its potential as an antibacterial agent.
Table 1: Antibacterial Activity of 4-Chloro-5-propyl-1H-pyrazol-3-amine
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.015 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The antifungal efficacy was evaluated using similar MIC methodologies.
Table 2: Antifungal Activity of 4-Chloro-5-propyl-1H-pyrazol-3-amine
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
Case Studies
- Study on Antimicrobial Properties : A study published in MDPI evaluated the antimicrobial properties of various pyrazole derivatives, including 4-chloro-5-propyl-1H-pyrazol-3-amine. The results indicated that halogenated pyrazoles exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of pyrazole compounds, revealing that derivatives like 4-chloro-5-propyl-1H-pyrazol-3-amine could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Research Findings
Research has consistently shown that the structural features of pyrazoles contribute significantly to their biological activities. The presence of halogen substituents, particularly chlorine, enhances the reactivity and bioactivity of the compound . Furthermore, studies suggest that modifications in the propyl side chain can lead to improved potency against specific microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
